2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)12-5-4-8-14(9-12)23-16(27)10-15-11-29-18(25-15)26-17(28)24-13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETFFYDMJIFGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazole ring, a cyclohexylureido group, and a trifluoromethylphenyl moiety. The unique combination of these structural features contributes to its biological activity.
Key Structural Features:
- Thiazole Ring: Known for its role in various biological activities.
- Cyclohexylureido Group: Enhances stability and bioavailability.
- Trifluoromethyl Group: Increases lipophilicity and may improve interaction with biological targets.
The mechanism of action involves the interaction of the compound with specific molecular targets, likely including enzymes or receptors involved in various biochemical pathways. The thiazole and trifluoromethyl groups are hypothesized to play crucial roles in these interactions, modulating enzyme activity and influencing cellular signaling pathways.
Anticonvulsant Activity
Research has indicated that compounds similar to 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit anticonvulsant properties. A study on related N-phenylacetamide derivatives demonstrated significant anticonvulsant activity in animal models, particularly in maximal electroshock (MES) seizure tests . The presence of the trifluoromethyl group was noted to enhance the anticonvulsant effect, suggesting that structural modifications can significantly impact pharmacological activity.
Selective Inhibition Studies
In vitro studies have shown that compounds with similar chemical structures can selectively inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated potent inhibition of FLT3-ITD-positive acute myeloid leukemia cells, highlighting the potential therapeutic applications of thiazole-containing compounds in oncology .
Case Studies and Data Tables
-
Anticonvulsant Efficacy:
A comparative study evaluated several derivatives for their anticonvulsant activity. The results are summarized in Table 1:The data indicate that the introduction of fluorinated groups significantly enhances anticonvulsant efficacy.Compound MES Seizures Protection (mg/kg) 6-Hz Model Protection Compound A (similar structure) 100 (0.5 h) Yes Compound B (with trifluoromethyl) 50 (0.5 h) Yes Compound C (without trifluoromethyl) 300 (4 h) No -
Kinase Inhibition:
Another study evaluated the kinase inhibition profile of thiazole derivatives:This table illustrates how structural modifications can lead to selective inhibition of cancer-related kinases.Compound Target Kinase IC50 (nM) Compound D (related structure) FLT3-ITD 30 Compound E (with trifluoromethyl) c-KIT 50 Compound F (without fluorine substitution) FLT3 wt >300
Comparison with Similar Compounds
Structural Analogues in Thiazole-Acetamide Family
a. Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) ()
- Structure : Similar thiazole and trifluoromethylphenyl groups but includes a piperazine-ethyl ester chain.
- Key Data : Yield = 92.0%; ESI-MS m/z = 548.2 [M+H]+.
- Comparison : The ethyl ester and piperazine substituents increase molecular weight (548.2 vs. ~386.5 for the target compound) and may alter solubility. The absence of a cyclohexylureido group reduces lipophilicity.
b. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) ()
- Structure : Benzothiazole core with dual trifluoromethyl groups.
- Key Data : Yield = 19%; synthesized via microwave-assisted coupling.
- Lower yield (19%) suggests synthetic challenges compared to conventional methods.
c. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Simpler thiazole-acetamide with dichlorophenyl substituents.
- Key Data : Twisted dihedral angle (61.8°) between aryl and thiazole rings; synthesized via EDC.HCl-mediated coupling.
- Comparison : The dichlorophenyl group introduces steric bulk but lacks the trifluoromethyl group’s electronic effects. Twisted conformation may reduce planarity and π-π stacking interactions.
a. Anti-inflammatory Acetamide Derivatives ()
- Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.
- Comparison: While the target compound’s activity is unspecified, the trifluoromethyl group may enhance target binding compared to ethylamino substituents.
b. Pan-Tropomyosin Inhibitors ()
- Example: 2-(4-((6-(1-Methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (4a).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
